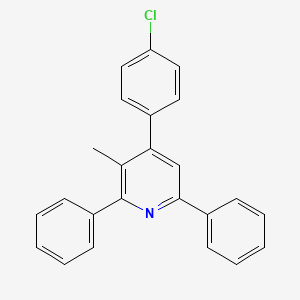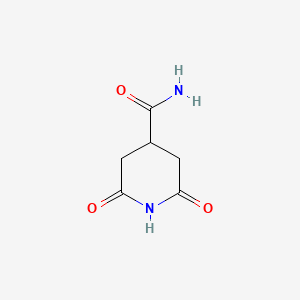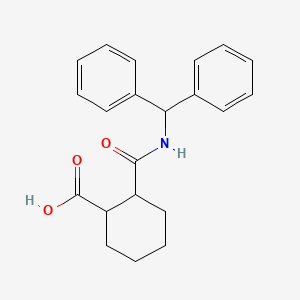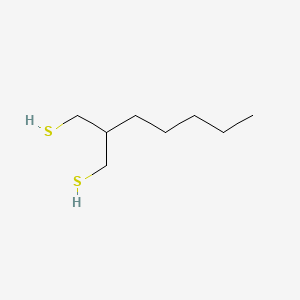
2-Pentylpropane-1,3-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentylpropane-1,3-dithiol is an organic compound with the molecular formula C8H18S2. It is a dithiol, meaning it contains two thiol (-SH) groups. This compound is known for its utility in organic synthesis, particularly in the formation of protective groups for carbonyl compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Pentylpropane-1,3-dithiol can be synthesized through various methods. One common approach involves the reaction of 2-pentyl-1,3-propanediol with thiourea, followed by hydrolysis with sodium hydroxide. This method avoids the generation of malodorous by-products, making it more suitable for laboratory settings .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentylpropane-1,3-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.
Major Products Formed
Oxidation: Disulfides
Reduction: Alkanes
Substitution: Thioethers
Wissenschaftliche Forschungsanwendungen
2-Pentylpropane-1,3-dithiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the protection of carbonyl compounds via the formation of dithianes.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-pentylpropane-1,3-dithiol involves the formation of chelate rings with metal ions. This property is particularly useful in the synthesis of metal complexes, which can be used as catalysts in various chemical reactions . The thiol groups in the compound can also participate in redox reactions, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanedithiol: Similar in structure but lacks the pentyl group.
1,2-Ethanedithiol: Contains two thiol groups but has a shorter carbon chain.
Lipoic Acid: A naturally occurring compound with similar thiol functionality.
Uniqueness
2-Pentylpropane-1,3-dithiol is unique due to its longer carbon chain, which can influence its reactivity and solubility properties. This makes it particularly useful in applications where longer alkyl chains are desired, such as in the synthesis of hydrophobic compounds.
Eigenschaften
CAS-Nummer |
89074-72-6 |
|---|---|
Molekularformel |
C8H18S2 |
Molekulargewicht |
178.4 g/mol |
IUPAC-Name |
2-pentylpropane-1,3-dithiol |
InChI |
InChI=1S/C8H18S2/c1-2-3-4-5-8(6-9)7-10/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
VGOJFCZOAWRODR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CS)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)
![3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14139154.png)
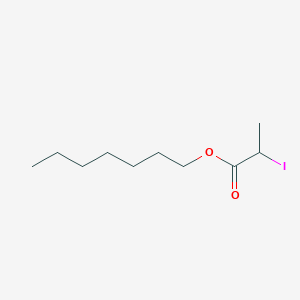
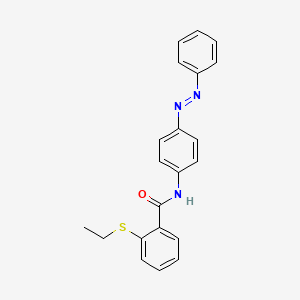
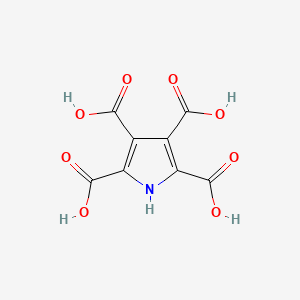
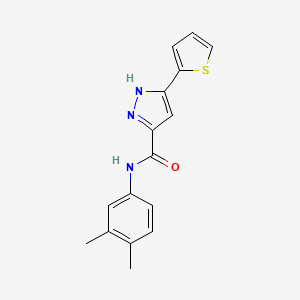
![4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B14139175.png)
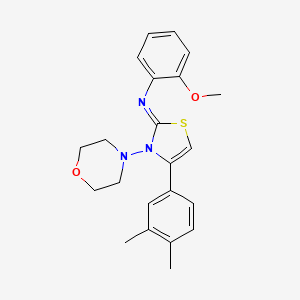
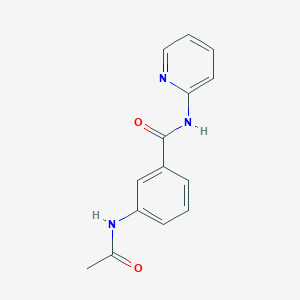
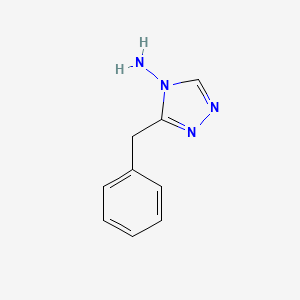
![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)
